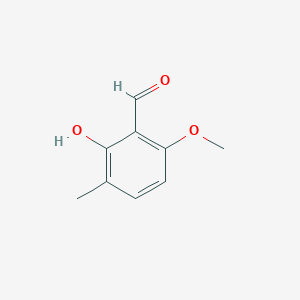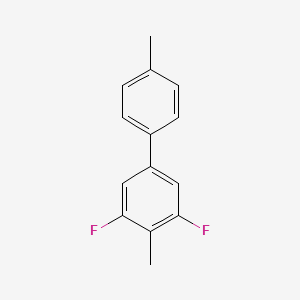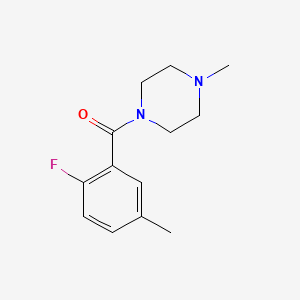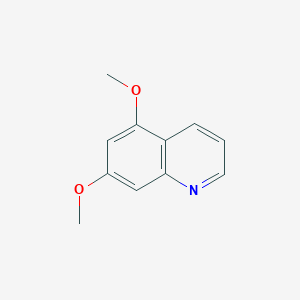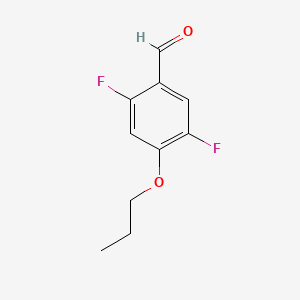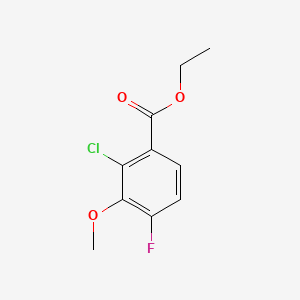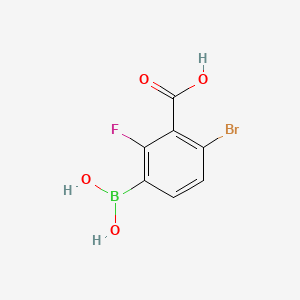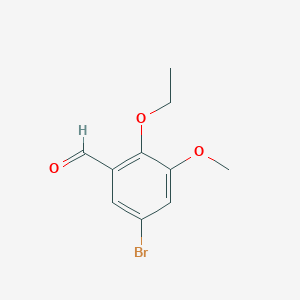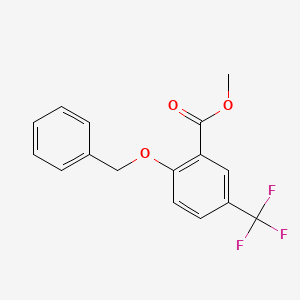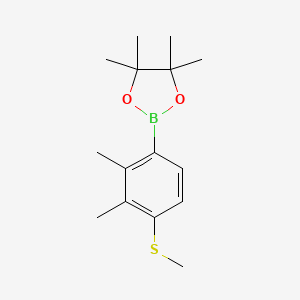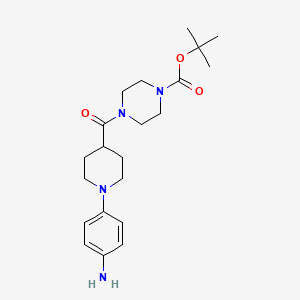
tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as iodine .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate is studied for its potential to modulate protein-protein interactions. This makes it a valuable tool in the study of cellular processes and signaling pathways.
Medicine
Medically, this compound is being investigated for its potential use in targeted cancer therapies. Its ability to degrade specific proteins involved in cancer progression makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the manufacture of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. These chimeric molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein turnover .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound is similar in structure but lacks the piperazine ring.
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride: This compound is similar but includes a hydrochloride salt form.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
The uniqueness of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate lies in its dual ring structure, which provides flexibility and specificity in its interactions with target proteins. This makes it particularly effective in the development of PROTACs and other targeted therapies.
Eigenschaften
Molekularformel |
C21H32N4O3 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
tert-butyl 4-[1-(4-aminophenyl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H32N4O3/c1-21(2,3)28-20(27)25-14-12-24(13-15-25)19(26)16-8-10-23(11-9-16)18-6-4-17(22)5-7-18/h4-7,16H,8-15,22H2,1-3H3 |
InChI-Schlüssel |
LEZUSFKEZOQMOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


